(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound belonging to the class of quinoline derivatives
Preparation Methods
The synthesis of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method is the direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. This reaction can be carried out under mild conditions using eco-friendly reagents such as 1,3-dimethylurea and L-(+)-tartaric acid . The reaction conditions are designed to be efficient and catalyst-free, making the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-yl alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activity, it is being explored as a potential lead compound for the development of new anti-cancer drugs.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death) in tumor cells .
Comparison with Similar Compounds
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one can be compared with other quinoline derivatives such as:
FZ-41: Known for its antiproliferative activity.
VUF5017: Exhibits antiviral properties.
WK14: Used as an anti-HIV agent.
L-660,771: Known for its antimicrobial activity.
What sets this compound apart is its unique combination of a chloro group and a phenylprop-2-en-1-one moiety, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYDEDLDTMYCBI-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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